molecular formula C14H12O2S B15196029 Diphenyl(sulfanyl)acetic acid CAS No. 4695-15-2

Diphenyl(sulfanyl)acetic acid

Katalognummer: B15196029
CAS-Nummer: 4695-15-2
Molekulargewicht: 244.31 g/mol
InChI-Schlüssel: JQCAMTODVTZCAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 117488 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is often studied for its role in biological systems and its potential therapeutic benefits.

Vorbereitungsmethoden

The preparation of NSC 117488 involves several synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that involve specific reagents and catalysts. Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

NSC 117488 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

NSC 117488 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its effects on cellular processes and its potential as a therapeutic agent. In medicine, NSC 117488 is being investigated for its potential to treat various diseases. In industry, it is used in the production of various chemical products.

Wirkmechanismus

The mechanism of action of NSC 117488 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses.

Vergleich Mit ähnlichen Verbindungen

NSC 117488 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or biological activities. The comparison can help to identify the specific properties that make NSC 117488 unique and valuable for scientific research and applications.

Eigenschaften

CAS-Nummer

4695-15-2

Molekularformel

C14H12O2S

Molekulargewicht

244.31 g/mol

IUPAC-Name

2,2-diphenyl-2-sulfanylacetic acid

InChI

InChI=1S/C14H12O2S/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,17H,(H,15,16)

InChI-Schlüssel

JQCAMTODVTZCAE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.